molecular formula C20H28HfO8 B7756893 Hafnium acetylacetonate

Hafnium acetylacetonate

Cat. No.: B7756893
M. Wt: 574.9 g/mol
InChI Key: MCFIMQJAFAOJPD-MTOQALJVSA-J
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Description

Hafnium acetylacetonate, also known as tetrakis(acetylacetonato)hafnium, is a coordination compound with the chemical formula Hf(C₅H₇O₂)₄. This white solid is the primary hafnium complex of acetylacetonate. The compound features a square antiprismatic geometry with eight nearly equivalent hafnium-oxygen bonds . This compound is notable for its stability and solubility in organic solvents, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Hafnium acetylacetonate is typically synthesized from hafnium tetrachloride and acetylacetone in the presence of a base. The reaction involves the coordination of acetylacetone ligands to the hafnium ion, forming the stable complex. The general reaction can be represented as follows:

[ \text{HfCl}_4 + 4 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Hf(C}_5\text{H}_7\text{O}_2\text{)}_4 + 4 \text{HCl} ]

In industrial settings, this compound can be produced using a sol-gel method, where this compound is dissolved in a mixture of glacial acetic acid and 2-methoxyethanol, with acetylacetone acting as a stabilizer .

Chemical Reactions Analysis

Hafnium acetylacetonate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hafnium oxide (HfO₂), a process often used in the preparation of thin films and coatings.

    Reduction: The compound can be reduced under specific conditions to yield hafnium metal or lower oxidation state hafnium compounds.

    Substitution: this compound can participate in ligand exchange reactions, where the acetylacetonate ligands are replaced by other ligands, forming new hafnium complexes.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions include hafnium oxide, hafnium metal, and various hafnium-ligand complexes .

Scientific Research Applications

Hafnium acetylacetonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which hafnium acetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium ion in the center of the complex can interact with different molecular targets, facilitating reactions such as catalysis and material synthesis. The pathways involved often include coordination chemistry mechanisms, where the hafnium ion coordinates with oxygen atoms from the acetylacetonate ligands, forming a stable chelate ring .

Comparison with Similar Compounds

Hafnium acetylacetonate is similar to other metal acetylacetonates, such as zirconium acetylacetonate and titanium acetylacetonate. These compounds share similar structures and properties, including their coordination geometry and solubility in organic solvents. this compound is unique due to the specific properties of hafnium, such as its higher density and thermal stability compared to zirconium and titanium compounds .

Similar compounds include:

This compound stands out for its superior performance in high-temperature applications and its role in advanced material synthesis.

Properties

IUPAC Name

hafnium(4+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIMQJAFAOJPD-MTOQALJVSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hf+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28HfO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045422
Record name Hafnium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-67-1
Record name Hafnium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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